9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Description
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-10-5-1-3-8-4-2-6-12-7-9(8)10/h1,3,5,12H,2,4,6-7H2 |
InChI Key |
ZLJPRYAWVBYMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzazepines, including 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, can be achieved through various synthetic routes. One common method involves the expansion of benzo-fused carbo- and heterocycles in one-pot reactions . Microwave-assisted synthesis is also employed to facilitate the formation of medium-sized heterocycles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in sealed, dry conditions at temperatures ranging from 2-8°C .
Chemical Reactions Analysis
Types of Reactions: 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluoro-substituted benzazepine derivatives, while substitution reactions can introduce various functional groups onto the benzazepine scaffold .
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its use as a scaffold for drug development . The compound’s unique structure makes it a valuable tool for exploring new chemical reactions and biological pathways.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Molecular dynamics experiments have been performed to evaluate the binding stabilities between the compound and its receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 9-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine and its analogs:
Structural and Physicochemical Differences
- Substituent Effects : Fluorine at position 9 (in the target compound) provides electronegativity and metabolic stability compared to chlorine or bromine analogs. The 8,9-dichloro derivative (C₁₀H₁₁Cl₂N) exhibits increased molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility .
- Functional Groups: The carboxylic acid moiety in 9-bromo-7-carboxybenzazepine (C₁₁H₁₂BrNO₂) introduces hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites . Unsubstituted analogs like 2,3,4,5-tetrahydro-1H-benzo[d]azepine serve as versatile intermediates for further functionalization .
Biological Activity
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a compound belonging to the class of benzazepines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C10H12FN
- Molecular Weight : 179.21 g/mol
- CAS Number : 16244472
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can influence neurotransmitter systems and exhibit effects on ion channels and receptors.
Key Mechanisms:
- Neurotransmitter Modulation : Benzazepines often act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin.
- Ion Channel Interaction : Some studies suggest that these compounds can interact with voltage-gated ion channels, influencing neuronal excitability.
- PARP Inhibition : Recent research has shown that derivatives of tetrahydrobenzo[c]azepine can act as inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), which is involved in DNA repair processes.
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, in studies involving lung cancer cells (A549), certain derivatives showed significant anti-proliferative effects and induced apoptosis through caspase activation pathways .
- Antimicrobial Properties : The benzazepine scaffold has been linked to antimicrobial activities against both bacterial and fungal strains. Research indicates that modifications in the structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Study on Antitumor Activity
A recent study evaluated the anti-proliferative effects of novel derivatives of tetrahydrobenzo[c]azepine on lung cancer cell lines. Compound 11b , a derivative closely related to this compound, exhibited:
- IC50 Value : 15 µM against A549 cells.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase 3 .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial effects of structurally related benzazepines:
- Bacterial Strains Tested : Staphylococcus aureus and E. coli.
- Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 6.25 to 12.5 µg/mL against these strains.
- Comparison with Reference Drugs : The tested compounds were found to be more effective than traditional antibiotics like ciprofloxacin in certain cases .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
